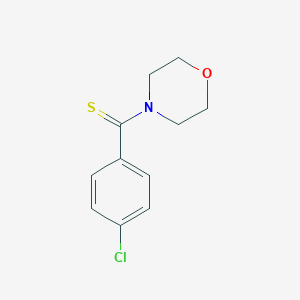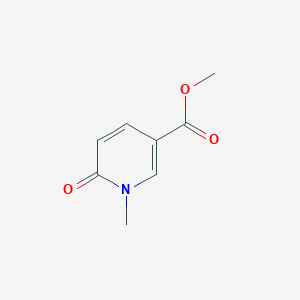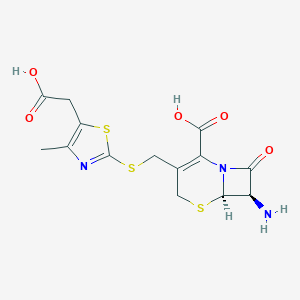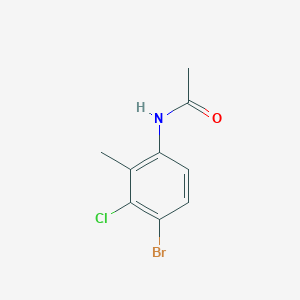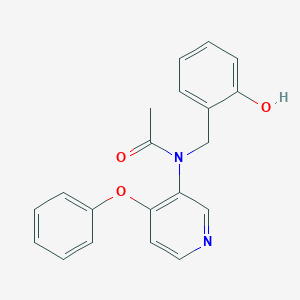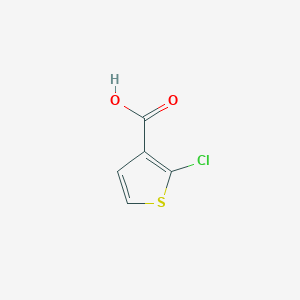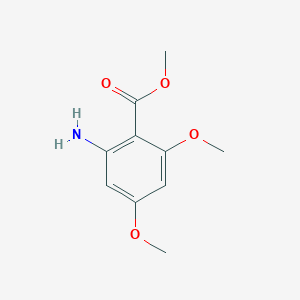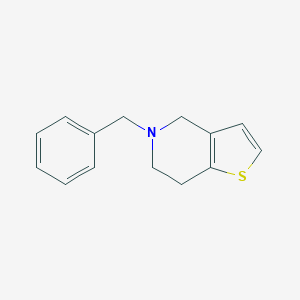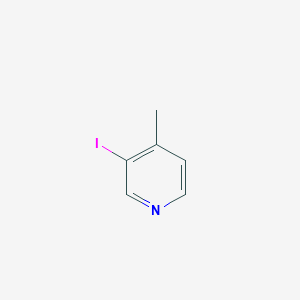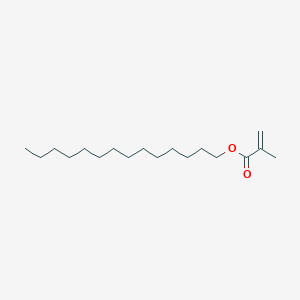
十四烷基甲基丙烯酸酯
描述
Tetradecyl methacrylate is an organic compound with the molecular formula C18H34O2. It is a type of methacrylate ester, specifically the ester of methacrylic acid and tetradecanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various copolymers and terpolymers .
科学研究应用
Tetradecyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers and terpolymers for various applications, including coatings, adhesives, and sealants.
Biomedical Applications: Incorporated into drug delivery systems and biomedical devices due to its biocompatibility and ability to form hydrophobic polymers.
Industrial Applications: Used in the formulation of lubricants, plasticizers, and as a component in the production of specialty polymers for specific industrial applications.
作用机制
Target of Action
Tetradecyl methacrylate (TDM) is primarily used as a pour point depressant (PPD) for coal-based diesel . The primary target of TDM is the solid point (SP) of the diesel fuel, which it effectively reduces .
Mode of Action
TDM interacts with the diesel fuel by inhibiting the formation of large wax crystals that can clog fuel lines at low temperatures . It achieves this by disrupting the crystallization process of the paraffin waxes in the fuel, leading to the formation of smaller, more manageable crystals .
Biochemical Pathways
It is known that tdm affects the crystallization behavior of the diesel fuel, which can be considered a physical rather than a biochemical pathway .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of TDM, we can discuss its behavior in the diesel fuel. TDM is added to the fuel at a concentration of 1500 ppm, where it exhibits the best inhibition effect on the solid point (SP) of the fuel
Result of Action
The primary result of TDM’s action is a significant reduction in the solid point (SP) of the diesel fuel. In one study, the SP of coal-based diesel decreased from -4 °C to -42 °C, a decrease of 38 °C . This improves the low-temperature flowability of the diesel fuel, making it more suitable for use in cold environments .
Action Environment
The effectiveness of TDM as a pour point depressant is influenced by the composition of the diesel fuel and the temperature of the environment. TDM is most effective in environments where the temperature falls below the natural solid point of the diesel fuel . Other factors, such as the presence of other additives in the fuel, may also influence the action, efficacy, and stability of TDM .
准备方法
Synthetic Routes and Reaction Conditions: Tetradecyl methacrylate can be synthesized through the esterification of methacrylic acid with tetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods: In industrial settings, the production of tetradecyl methacrylate often involves continuous processes where methacrylic acid and tetradecanol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated, and the water formed during the reaction is continuously removed. The product is purified through distillation to obtain high-purity tetradecyl methacrylate .
化学反应分析
Types of Reactions: Tetradecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers such as styrene, acrylates, and other methacrylates.
Hydrolysis: In the presence of water and an acid or base catalyst, tetradecyl methacrylate can hydrolyze to form methacrylic acid and tetradecanol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or sodium methoxide are used.
Major Products Formed:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and tetradecanol.
Transesterification: Different methacrylate esters.
相似化合物的比较
Dodecyl methacrylate: Similar in structure but with a shorter alkyl chain.
Octadecyl methacrylate: Similar in structure but with a longer alkyl chain.
Methacrylic acid esters: A broad category of compounds with varying alkyl chain lengths.
Uniqueness: Tetradecyl methacrylate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and flexibility. This makes it particularly useful in applications where these properties are desired, such as in the formulation of specialty polymers and coatings .
属性
IUPAC Name |
tetradecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3/h2,4-16H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHWSYYKQKSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30525-99-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30525-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9027491 | |
| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
147-154 °C at 0.093 kPa | |
| Record name | TETRADECYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00018 [mmHg], 0.00018 mm Hg @ 25 °C /Estimated/ | |
| Record name | Tetradecyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7346 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TETRADECYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2549-53-3 | |
| Record name | Tetradecyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64043KD67R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRADECYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of tetradecyl methacrylate in fuel technology?
A1: Tetradecyl methacrylate is frequently used as a key component in the synthesis of pour point depressants (PPDs) for diesel fuel. [, , , , ] These additives are crucial for enhancing the cold flow properties of diesel, particularly in colder climates.
Q2: How do tetradecyl methacrylate-based polymers function as pour point depressants?
A2: Polymers incorporating tetradecyl methacrylate interact with wax crystals that form in diesel fuel at low temperatures. [, , ] This interaction modifies the wax crystal morphology, preventing the formation of large, interlocking structures that hinder fuel flow. Specifically, these polymers co-crystallize with the wax molecules, disrupting their regular packing and reducing the pour point of the fuel. []
Q3: What is the significance of the molecular structure of tetradecyl methacrylate copolymers in their performance as pour point depressants?
A3: The molecular structure of TDMA-based copolymers significantly influences their effectiveness as PPDs. Research indicates that the presence of both polar groups (introduced by co-monomers like maleic anhydride) and the long alkyl side chain of TDMA contribute to their performance. [, , ] The polar groups enhance the interaction with the wax crystals, while the long alkyl chain provides steric hindrance, further disrupting the crystal growth. [, ]
Q4: Beyond fuel additives, what other applications utilize tetradecyl methacrylate?
A4: Tetradecyl methacrylate is a valuable monomer in the development of amphiphilic block copolymers. [] These copolymers, containing both hydrophobic and hydrophilic segments, can self-assemble into diverse nanostructures in different solvents. This property makes them attractive for applications such as drug delivery, nanoreactors, and templating agents for porous materials. []
Q5: Can you provide an example of how solvent choice impacts the self-assembly of a tetradecyl methacrylate-containing block copolymer?
A5: Research using a polyferrocenyldimethylsilane-block-poly(tetradecyl methacrylate-ran-oligo(ethylene glycol) methyl ether methacrylate) copolymer demonstrated the impact of solvent polarity on self-assembly. [] This amphiphilic block copolymer formed ribbon-like micelles in isopropanol, interconnected platelets and fibers in hexanol, rectangular platelets in octane, and uniform ovals in an octane/hexanol mixture. These findings highlight the tunability of TDMA-based materials for controlled nanostructure formation. []
Q6: How does the copolymerization of tetradecyl methacrylate with other monomers affect its properties?
A6: Copolymerization of TDMA with other monomers allows for fine-tuning the properties of the resulting material. For instance, incorporating monomers with polar groups like maleic anhydride enhances the material's ability to interact with and modify the crystallization of waxes in fuel, improving its performance as a pour point depressant. [, , ] The specific choice of co-monomers and their ratios can be adjusted to target desired characteristics such as solubility, thermal stability, and mechanical strength. [, ]
Q7: Are there any studies on improving the efficiency of tetradecyl methacrylate-based pour point depressants?
A7: Researchers are exploring strategies to further enhance the effectiveness of TDMA-based PPDs. One approach involves compounding these copolymers with other additives like ethylene-vinyl acetate copolymers. [, ] This synergistic combination has been shown to exhibit superior pour point depression compared to individual components, further improving the cold flow properties of diesel fuel. [, ]
Q8: What analytical techniques are commonly employed to characterize tetradecyl methacrylate and its derivatives?
A8: Various analytical techniques are crucial for characterizing TDMA and its polymers. Common methods include:
- Fourier Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the material. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the molecular structure and composition of the polymers. [, ]
- Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution of polymers. []
- Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the material. []
- Polarizing Microscopy and Differential Scanning Calorimetry (DSC): Employed to study the crystallization behavior and morphology of wax crystals in the presence of TDMA-based PPDs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



